

# Unraveling the Multifaceted Identity of M-110: A Comprehensive Biological and Chemical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | M-110   |           |
| Cat. No.:            | B608784 | Get Quote |

The designation "M-110" represents not a single entity, but a collection of distinct and unrelated scientific compounds, each with its own specific biological activities and applications. This guide provides an in-depth technical overview of the known biological activities associated with three prominent molecules referred to as M-110: the M4 muscarinic acetylcholine receptor agonist Compound-110, the anti-addictive ibogaine derivative MM-110, and the RNA-editing therapeutic KRRO-110. This report is intended for researchers, scientists, and drug development professionals, offering a structured summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

# Compound-110: A Novel Allosteric Agonist of the M4 Muscarinic Receptor

Compound-110 has emerged as a promising allosteric agonist for the M4 muscarinic acetylcholine receptor (M4R), a key target in the treatment of neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1] Its unconventional activation mechanism offers new avenues for developing therapies with improved side-effect profiles.

#### **Quantitative Data**



| Parameter              | Value                                             | Target                       | Assay                                                  | Source |
|------------------------|---------------------------------------------------|------------------------------|--------------------------------------------------------|--------|
| Binding                | Allosteric Agonist                                | M4 Muscarinic<br>Receptor    | Radioligand<br>binding assays,<br>Functional<br>assays | [1]    |
| In vivo efficacy       | Reversal of MK-<br>801-induced<br>hyperlocomotion | Schizophrenia<br>mouse model | Behavioral<br>studies                                  | [1]    |
| Side Effect<br>Profile | Does not induce catalepsy in mice                 | -                            | Behavioral observation                                 | [1]    |

#### **Experimental Protocols**

Radioligand Binding Assays (Illustrative Protocol):

- Membrane Preparation: Membranes from cells stably expressing the human M4 muscarinic receptor are prepared by homogenization and centrifugation.
- Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing MgCl2 is used.
- Incubation: Membranes are incubated with a radiolabeled antagonist (e.g., [3H]NMS) and varying concentrations of Compound-110.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: Data are analyzed using non-linear regression to determine the binding affinity and allosteric parameters.

Functional Assays (e.g., G-protein Activation):

 Cell Culture: Cells expressing the M4 receptor and a G-protein-coupled inwardly-rectifying potassium (GIRK) channel are used.



- Measurement: Changes in membrane potential or ion flux are measured using techniques such as fluorescence imaging with voltage-sensitive dyes or patch-clamp electrophysiology.
- Stimulation: Cells are stimulated with varying concentrations of Compound-110.
- Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy of Compound-110 in activating the M4 receptor.

#### **Signaling Pathway**



Click to download full resolution via product page

M4R Signaling Pathway Activation by Compound-110.

### MM-110 (18-Methoxycoronaridine): A Potential Anti-Addictive Agent

MM-110, also known as 18-methoxycoronardine (18-MC) and zolunicant, is a synthetic derivative of the naturally occurring psychoactive compound ibogaine.[2] It has been investigated for its potential to treat various substance use disorders by reducing drug self-administration and withdrawal symptoms. A phase 2a clinical trial for MM-110 in patients experiencing opioid withdrawal was conducted in 2022.[2]

#### **Quantitative Data**



| Parameter         | Target                                                                                                | Action                    | Source |
|-------------------|-------------------------------------------------------------------------------------------------------|---------------------------|--------|
| Receptor Binding  | α3β4 nicotinic<br>acetylcholine receptor                                                              | Antagonist                | [2]    |
| Receptor Binding  | μ-opioid receptors                                                                                    | Agonist (modest affinity) | [2]    |
| Receptor Binding  | к-opioid receptors                                                                                    | -                         | [2]    |
| In vivo efficacy  | Reduced self-<br>administration of<br>morphine, cocaine,<br>methamphetamine,<br>nicotine, and sucrose | Animal models             | [2]    |
| Anorectic effects | Reduced food intake                                                                                   | Obese rats                | [2]    |

#### **Experimental Protocols**

Drug Self-Administration Studies in Rodents (Illustrative Protocol):

- Animal Model: Rats or mice are surgically implanted with intravenous catheters.
- Operant Conditioning: Animals are trained to press a lever to receive an infusion of an addictive substance (e.g., morphine, cocaine).
- Treatment: Animals are pre-treated with MM-110 or a vehicle control.
- Data Collection: The number of lever presses and drug infusions are recorded to assess the effect of MM-110 on drug-seeking behavior.
- Data Analysis: Statistical analysis is performed to compare the drug self-administration rates between the MM-110 and control groups.

#### **Experimental Workflow**





Click to download full resolution via product page

Workflow for a Drug Self-Administration Study.



## KRRO-110: An RNA-Editing Therapeutic for Alpha-1 Antitrypsin Deficiency

KRRO-110 is a clinical-stage RNA editing oligonucleotide developed by Korro Bio, Inc. for the treatment of Alpha-1 Antitrypsin Deficiency (AATD).[3] AATD is a genetic disorder caused by a mutation in the SERPINA1 gene, leading to a deficiency of the alpha-1 antitrypsin (AAT) protein.[3] KRRO-110 is designed to correct the genetic mutation at the RNA level, enabling the production of functional AAT protein.[3]

**Ouantitative Data** 

| Parameter                                                            | Value                                                | Population                        | Study                                   | Source |
|----------------------------------------------------------------------|------------------------------------------------------|-----------------------------------|-----------------------------------------|--------|
| Functional M- AAT protein increase from baseline (greatest observed) | ~2 μM                                                | AATD patients<br>(n=3)            | Phase 1/2a<br>REWRITE<br>clinical trial | [3]    |
| Duration of<br>functional M-AAT<br>protein<br>production             | Up to four weeks                                     | AATD patient<br>(first evaluable) | Phase 1/2a<br>REWRITE<br>clinical trial | [3]    |
| Total AAT protein<br>levels (single-<br>dose)                        | Did not reach<br>protective<br>threshold of 11<br>μΜ | AATD patients                     | Phase 1/2a<br>REWRITE<br>clinical trial | [3]    |

#### **Experimental Protocols**

Phase 1/2a Clinical Trial (REWRITE) Protocol Outline:

- Patient Population: Individuals diagnosed with Alpha-1 Antitrypsin Deficiency.
- Drug Administration: Single administration of KRRO-110.
- Dosage: Doses up to 1.2 mg/kg were administered.[3]





- Sample Collection: Blood samples are collected at various time points post-administration.
- Biomarker Analysis: Liquid chromatography-mass spectrometry (LC/MS) is used to measure the levels of functional M-AAT protein.
- Safety Monitoring: Patients are monitored for adverse events, including infusion-related reactions.

#### **Logical Relationship of KRRO-110 Mechanism**





Click to download full resolution via product page

Mechanism of Action for KRRO-110 in AATD.

In conclusion, the designation "**M-110**" is a clear example of the importance of precise nomenclature in scientific research. The distinct biological activities and therapeutic targets of Compound-110, M**M-110**, and KRRO-110 underscore the diverse and innovative approaches



being pursued in modern drug discovery and development. This guide serves as a foundational resource for understanding the specific attributes of each of these important molecules.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. 18-Methoxycoronaridine Wikipedia [en.wikipedia.org]
- 3. finviz.com [finviz.com]
- To cite this document: BenchChem. [Unraveling the Multifaceted Identity of M-110: A
  Comprehensive Biological and Chemical Overview]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b608784#known-biological-activity-of-m110]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com